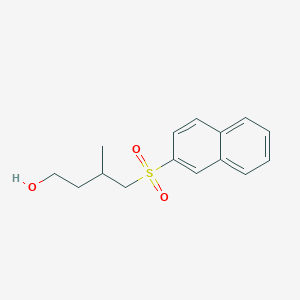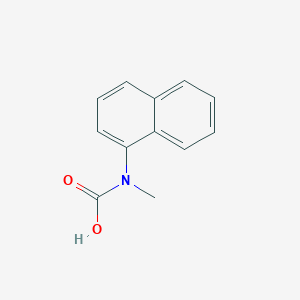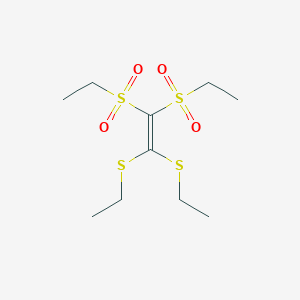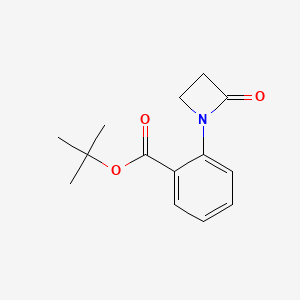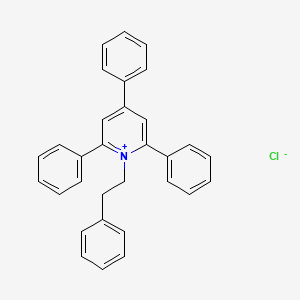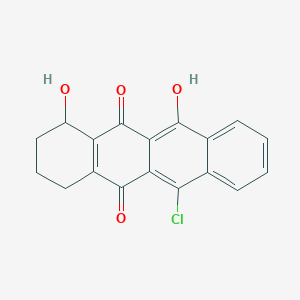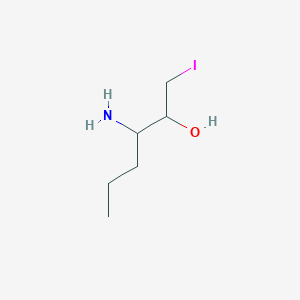![molecular formula C17H12N2 B14385550 2-Phenylpyrazolo[1,5-B]isoquinoline CAS No. 89877-07-6](/img/structure/B14385550.png)
2-Phenylpyrazolo[1,5-B]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrazolo[1,5-B]isoquinoline is a heterocyclic compound that combines the structural features of pyrazole and isoquinoline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[1,5-B]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method is the ruthenium(II)-catalyzed annulation reaction, which proceeds efficiently in water under a nitrogen atmosphere. The reaction involves the use of Cu(OAc)2·H2O and AgSbF6 as catalysts, leading to high yields of the desired product . Another method involves the 1,3-dipolar cycloaddition of pyrazole derivatives with aromatic ketones, which also yields the target compound with good efficiency .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpyrazolo[1,5-B]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
2-Phenylpyrazolo[1,5-B]isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Wirkmechanismus
The mechanism of action of 2-Phenylpyrazolo[1,5-B]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and signaling pathways . Additionally, its role as a phosphodiesterase 10A inhibitor involves the inhibition of the enzyme’s activity, leading to increased levels of cyclic nucleotides and altered cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[5,1-a]isoquinoline: Shares a similar core structure but differs in the position of the pyrazole ring fusion.
Phenylpyrazole: Contains a phenyl group attached to a pyrazole ring but lacks the isoquinoline moiety.
Isoquinoline: A simpler structure that forms the basis for more complex derivatives like 2-Phenylpyrazolo[1,5-B]isoquinoline.
Uniqueness
This compound is unique due to its combined structural features of pyrazole and isoquinoline, which confer distinct biological activities and chemical properties. Its ability to act as a receptor antagonist and enzyme inhibitor makes it a valuable compound for drug discovery and development.
Eigenschaften
CAS-Nummer |
89877-07-6 |
|---|---|
Molekularformel |
C17H12N2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-phenylpyrazolo[1,5-b]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)17-11-16-10-14-8-4-5-9-15(14)12-19(16)18-17/h1-12H |
InChI-Schlüssel |
BIKPRPWCMJVXIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C=C4C=CC=CC4=CC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


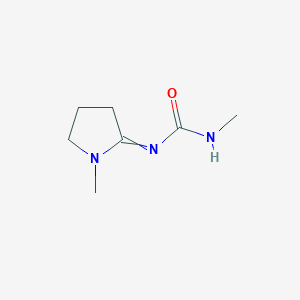

![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
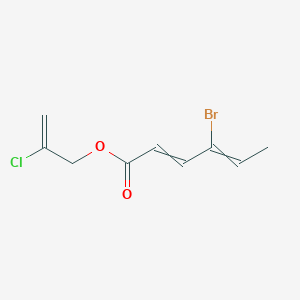
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
